molecular formula C13H14N2O4 B2769682 1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide CAS No. 1421472-93-6

1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide

Cat. No.: B2769682
CAS No.: 1421472-93-6
M. Wt: 262.265
InChI Key: BNHOOTZGNQIMOF-UHFFFAOYSA-N
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Description

1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes an azetidine ring, a benzo[d][1,3]dioxole moiety, and an acetyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the azetidine ring: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an azetidine precursor under basic conditions.

    Acetylation: The final step involves the acetylation of the azetidine derivative using acetic anhydride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, leading to the modulation of various biological pathways. For instance, in cancer cells, the compound may target microtubules, disrupting their assembly and leading to mitotic arrest and apoptosis . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the azetidine ring and acetyl group, which contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-acetyl-N-(1,3-benzodioxol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8(16)15-5-9(6-15)13(17)14-10-2-3-11-12(4-10)19-7-18-11/h2-4,9H,5-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHOOTZGNQIMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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